Benzoic acid, 3-phenoxy-, hexyl ester
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Overview
Description
Benzoic acid, 3-phenoxy-, hexyl ester: is an organic compound with the molecular formula C19H22O3. It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a hexyl group, and the phenyl ring is substituted with a phenoxy group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The most common method for preparing esters involves the reaction of benzoic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For benzoic acid, 3-phenoxy-, hexyl ester, the reaction involves benzoic acid, 3-phenoxy-, and hexanol.
Industrial Production Methods: Industrially, esters can be synthesized using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzoic acid, 3-phenoxy-, hexyl ester can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, dry ether as a solvent.
Substitution: Halogens, nitric acid, sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
Mechanism of Action
Mechanism:
- The ester group in benzoic acid, 3-phenoxy-, hexyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzoic acid and hexanol .
- The phenoxy group can participate in electrophilic aromatic substitution reactions, where the electron-donating nature of the phenoxy group activates the benzene ring towards electrophiles .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Benzoic acid, hexyl ester: Similar in structure but lacks the phenoxy group, which affects its reactivity and applications.
Phenyl benzoate: Similar ester functionality but differs in the alkyl group, leading to different physical and chemical properties.
Uniqueness:
Properties
CAS No. |
69200-14-2 |
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Molecular Formula |
C19H22O3 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
hexyl 3-phenoxybenzoate |
InChI |
InChI=1S/C19H22O3/c1-2-3-4-8-14-21-19(20)16-10-9-13-18(15-16)22-17-11-6-5-7-12-17/h5-7,9-13,15H,2-4,8,14H2,1H3 |
InChI Key |
UKOBXVNVKQLMEH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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